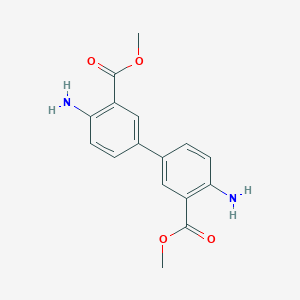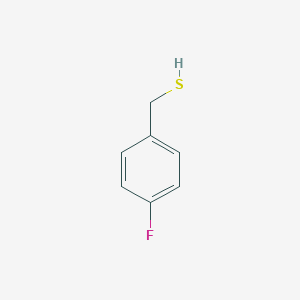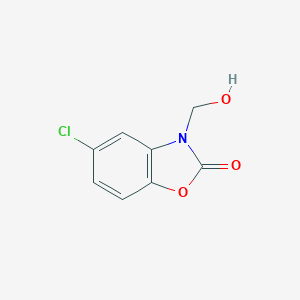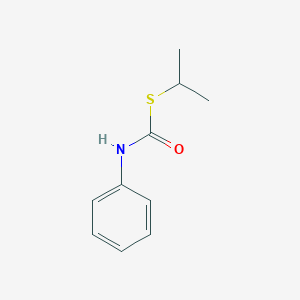
Carbamothioic acid, phenyl-, S-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, phenyl-, S-(1-methylethyl) ester, also known as isopropylphenylthiocarbamate (IPTC), is a widely used herbicide. It is a member of the thiocarbamate family of herbicides and is commonly used to control weeds in crops such as corn, soybeans, and cotton. IPTC is an effective herbicide due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC) in plants, which is necessary for fatty acid synthesis.
Mécanisme D'action
IPTC inhibits the enzyme ACC in plants, which is necessary for fatty acid synthesis. This inhibition leads to a decrease in the production of lipids, which are essential for cell growth and division. As a result, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects:
IPTC has been found to have minimal toxicity in mammals. However, it can cause skin and eye irritation upon contact. IPTC has also been found to have some effect on the metabolism of animals, including rats and chickens. In rats, IPTC has been found to increase the activity of liver enzymes involved in drug metabolism. In chickens, IPTC has been found to decrease the absorption of nutrients from the diet.
Avantages Et Limitations Des Expériences En Laboratoire
IPTC is a useful tool in plant physiology research due to its ability to inhibit ACC. However, it is important to note that IPTC is not selective and can inhibit ACC in all plants, including those that are not weeds. This can make it difficult to study the specific effects of ACC inhibition on a particular plant species. In addition, the use of IPTC in lab experiments can be expensive, as it is a commercially available herbicide.
Orientations Futures
There are several areas of future research for IPTC. One area is the development of more selective ACC inhibitors that can target specific plant species. Another area of research is the use of IPTC in combination with other herbicides to increase its effectiveness. Additionally, the potential use of IPTC in controlling invasive plant species and its effects on non-target organisms should be further explored.
Méthodes De Synthèse
IPTC can be synthesized by the reaction of isopropylamine with carbon disulfide, followed by the reaction of the resulting isopropylammonium dithiocarbamate with phenyl chloroformate. The final product is obtained by esterification of the intermediate with isopropyl alcohol.
Applications De Recherche Scientifique
IPTC has been extensively studied for its herbicidal activity. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. IPTC has also been studied for its potential use in controlling invasive plant species. In addition, IPTC has been used as a tool in plant physiology research to study the role of ACC in fatty acid synthesis.
Propriétés
Numéro CAS |
10129-28-9 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
S-propan-2-yl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clé InChI |
FIFBHCAODLQDTA-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)SC(=O)NC1=CC=CC=C1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



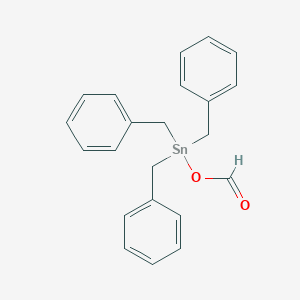
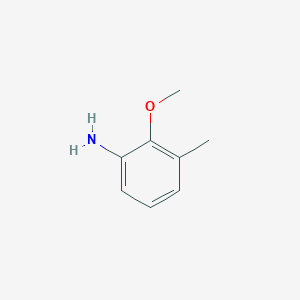
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
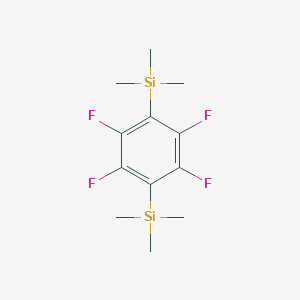
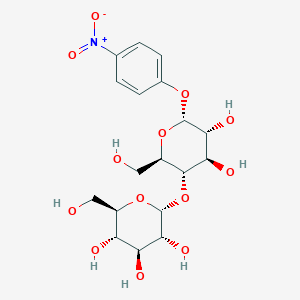
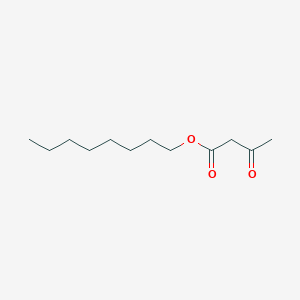
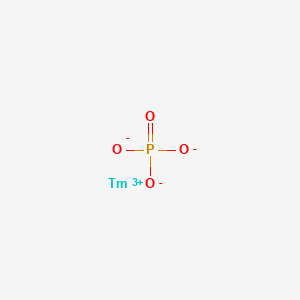
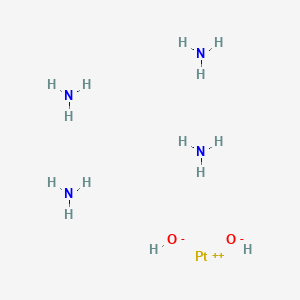
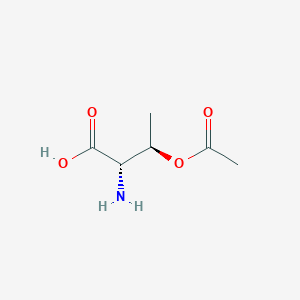
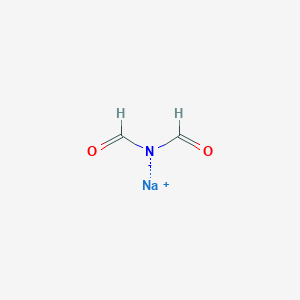
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
